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molecular formula C10H18N2O2 B1316765 1-(Tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane CAS No. 63035-27-8

1-(Tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane

Cat. No. B1316765
M. Wt: 198.26 g/mol
InChI Key: ISSPTTIRJJAKRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04377581

Procedure details

N-(2-Furoyl)homopiperazine (33.0 g.) in 200 ml. of ethanol was hydrogenated over 5% rhodium-on-carbon catalyst at three atmospheres pressure. The catalyst was removed by filtration and the product distilled to give the desired product, B.P. 135° at 1 mm.
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]([N:8]1[CH2:14][CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1)=[O:7]>[Rh].C(O)C>[O:1]1[CH2:5][CH2:4][CH2:3][CH:2]1[C:6]([N:8]1[CH2:14][CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1)=[O:7]

Inputs

Step One
Name
Quantity
33 g
Type
reactant
Smiles
O1C(=CC=C1)C(=O)N1CCNCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Rh]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
DISTILLATION
Type
DISTILLATION
Details
the product distilled

Outcomes

Product
Name
Type
product
Smiles
O1C(CCC1)C(=O)N1CCNCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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